(5-Bromopyridine-2,3-diyl)dimethanol

描述

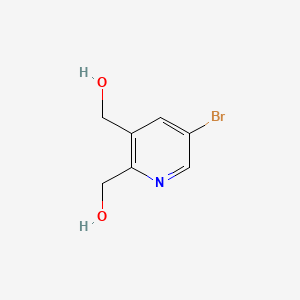

(5-Bromopyridine-2,3-diyl)dimethanol: is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, along with two hydroxymethyl groups at the 2 and 3 positions of the ring . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridine-2,3-diyl)dimethanol typically involves the reduction of dimethyl 5-bromopyridine-2,3-dicarboxylate. The reaction is carried out by adding sodium borohydride (NaBH4) to a suspension of dimethyl 5-bromopyridine-2,3-dicarboxylate in ethanol (EtOH) at 0°C. The mixture is then heated to reflux for 17 hours, followed by cooling to room temperature and quenching with saturated aqueous ammonium chloride (NH4Cl) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and reaction conditions .

化学反应分析

Types of Reactions: (5-Bromopyridine-2,3-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of substituted pyridine compounds.

科学研究应用

Chemistry: (5-Bromopyridine-2,3-diyl)dimethanol is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its structural properties make it a valuable intermediate in the synthesis of potential drug candidates .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .

作用机制

The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and hydroxymethyl groups allows it to participate in a wide range of reactions, making it a versatile intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

2,3-Diamino-5-bromopyridine: Used in the preparation of heterocyclic compounds.

5-Bromo-3-hydroxymethyl-pyridin-2-yl-methanol: Similar structural properties and applications.

Uniqueness: (5-Bromopyridine-2,3-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups at the 2 and 3 positions of the pyridine ring, which provides distinct reactivity and versatility in chemical synthesis .

生物活性

(5-Bromopyridine-2,3-diyl)dimethanol is a compound with significant potential in various biological and chemical applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a bromine atom at the 5-position and two hydroxymethyl groups at the 2 and 3 positions. This structure endows it with unique chemical properties that facilitate its role as a bidentate ligand in coordination chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of nitrogen and hydroxyl groups. These interactions may include:

- Metal Coordination : The nitrogen atoms in the pyridine ring can coordinate with metal ions, forming complexes that may exhibit catalytic properties or modulate biological pathways.

- Receptor Antagonism : Preliminary studies suggest that derivatives of this compound may act as antagonists at certain receptors, potentially useful in treating conditions like migraines and chronic pain by blocking calcitonin gene-related peptide (CGRP) pathways .

Synthesis and Characterization

Research has indicated that this compound can serve as a precursor for synthesizing more complex molecules. Its synthesis typically involves the reaction of 5-bromopyridine derivatives with methanol under basic conditions .

Biological Assays

Studies exploring the biological activity of related pyridine compounds have shown promising results:

- Antimigraine Activity : Compounds similar to this compound have been studied for their ability to inhibit CGRP receptors, which are implicated in migraine pathophysiology. For instance, CGRP receptor antagonists derived from pyridine structures have demonstrated efficacy in preclinical models .

- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds containing similar functional groups have been evaluated for their ability to induce apoptosis in prostate cancer cells .

Comparative Analysis of Related Compounds

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in treating migraine and other pain disorders.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific receptors or enzymes.

- Development of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.

属性

IUPAC Name |

[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJUHQDWZRFCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738957 | |

| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356330-71-6 | |

| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。